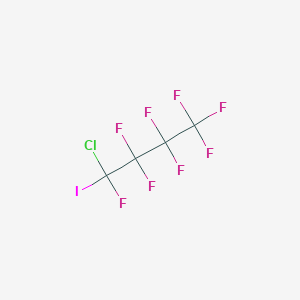
1-Chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane is a halogenated organic compound characterized by the presence of chlorine, iodine, and multiple fluorine atoms
Preparation Methods
The synthesis of 1-Chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound undergoes substitution with chlorine and iodine in the presence of fluorine. Industrial production methods may involve the use of specialized reactors and controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atom is replaced by another nucleophile.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced using specific reagents, leading to the formation of different products.
Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-Chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other halogenated compounds.
Biology: The compound’s unique properties make it useful in studying halogen bonding and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: The compound is used in the production of specialized materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane involves its ability to participate in halogen bonding and interact with various molecular targets. The presence of multiple halogen atoms allows it to form strong interactions with other molecules, influencing their chemical behavior and reactivity.
Comparison with Similar Compounds
1-Chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane can be compared with other halogenated compounds such as:
Octafluoro-1,4-diiodobutane: Similar in structure but contains two iodine atoms instead of chlorine and iodine.
Octafluoro-2-butene: Contains fluorine atoms but lacks chlorine and iodine.
1-Iodobutane: Contains iodine but lacks the extensive fluorination.
The uniqueness of this compound lies in its combination of chlorine, iodine, and multiple fluorine atoms, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
65975-08-8 |
|---|---|
Molecular Formula |
C4ClF8I |
Molecular Weight |
362.39 g/mol |
IUPAC Name |
1-chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane |
InChI |
InChI=1S/C4ClF8I/c5-3(10,14)1(6,7)2(8,9)4(11,12)13 |
InChI Key |
ZBYDTFRASKIVDY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(Cl)I)(F)F)(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3-Trinitro-11H-benzo[A]fluoren-11-one](/img/structure/B14485368.png)
![2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14485376.png)
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)
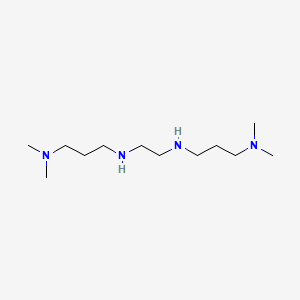
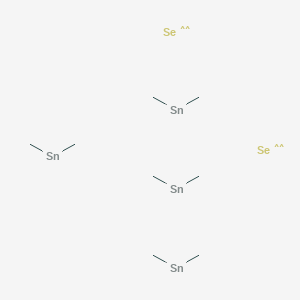
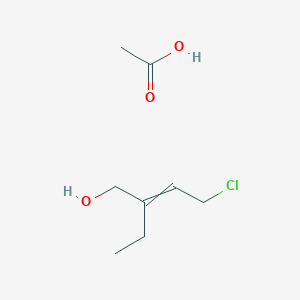
![2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane](/img/structure/B14485401.png)
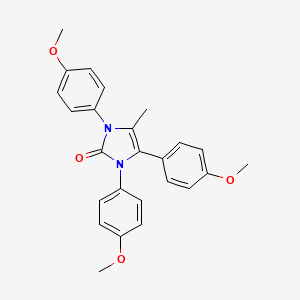
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)

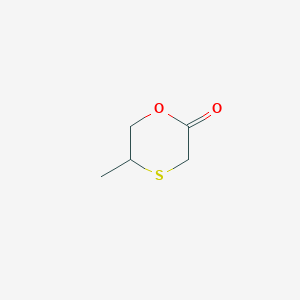
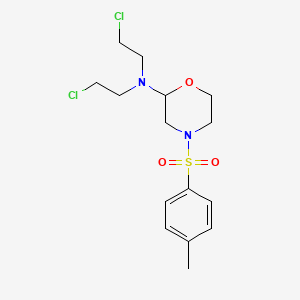
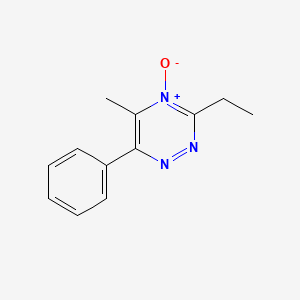
![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)
